![molecular formula C9H12N2Na3O14P3S B14116343 TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate is a complex chemical compound with a unique structure. It features a tetrahydropyrimidinyl group, a dihydroxyoxolan-2-yl group, and a phosphonato group, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate involves several steps. The key synthetic routes include:
Formation of the tetrahydropyrimidinyl group: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dihydroxyoxolan-2-yl group: This step can be achieved through glycosylation reactions.
Introduction of the phosphonato group: This step often involves phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonato group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
Comparaison Avec Des Composés Similaires
TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate can be compared with similar compounds such as:
Sodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphinate: This compound lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
Potassium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphinate: Similar to the sodium variant but with different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2Na3O14P3S |
|---|---|
Poids moléculaire |
566.15 g/mol |
Nom IUPAC |
trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
Clé InChI |
DBXMFBSCFRDIOA-LLWADOMFSA-K |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
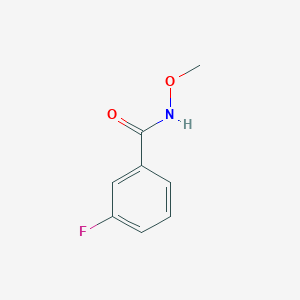
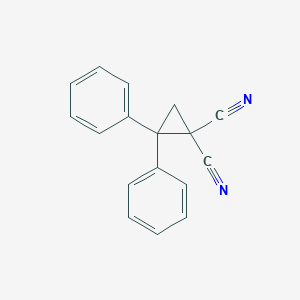
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
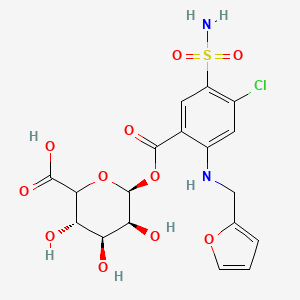
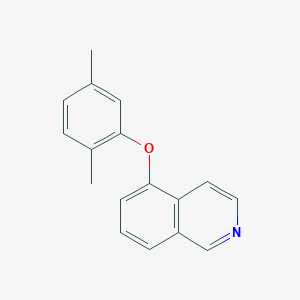
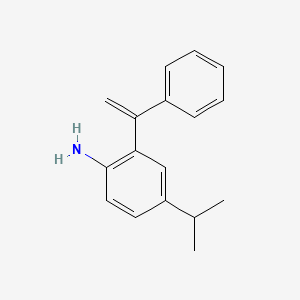

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
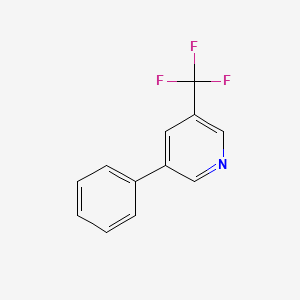

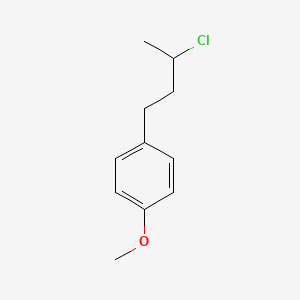
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
